Ro-31-8425
Description
Overview of Protein Kinase C (PKC) Inhibitors in Biological Pathway Elucidation
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are pivotal in transducing signals related to cell proliferation, differentiation, apoptosis, and migration. nih.govmdpi.com This family is divided into three subfamilies based on their structure and activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. nih.gov Given their central role, dysregulation of PKC activity is implicated in numerous diseases, including cancer and inflammatory conditions. nih.govmdpi.com
Pharmacological inhibitors of PKC are crucial tools for elucidating the specific functions of these enzymes within complex signaling networks. nih.govnih.gov By blocking the activity of PKC, researchers can observe the downstream consequences and infer the role of the kinase in a particular pathway. pnas.org Early research often relied on less specific kinase inhibitors or direct activators like phorbol (B1677699) esters. nih.govpnas.orgnih.gov However, the development of potent and selective inhibitors has allowed for a more precise dissection of PKC-mediated events. nih.govnih.gov These inhibitors, which often act by competing with ATP for the kinase's binding site, have been instrumental in studies ranging from T-cell activation to neutrophil adhesion and neurotransmitter release. nih.govpnas.orgnih.gov
Historical Context of Bisindolylmaleimides as Selective Kinase Modulators
The development of selective PKC inhibitors was significantly advanced by the study of the natural product staurosporine. nih.govnih.gov Staurosporine, an indolocarbazole alkaloid, is a potent but non-selective protein kinase inhibitor, meaning it blocks the activity of a wide range of kinases. nih.govahajournals.orgbiorxiv.org Its potent activity, however, provided a crucial structural lead for medicinal chemists. nih.gov
This led to the design and synthesis of a series of compounds known as bisindolylmaleimides. nih.govnih.govcaymanchem.com These compounds were engineered to retain the core structure necessary for kinase inhibition while improving selectivity for PKC over other kinases. nih.govnih.govnih.gov The bisindolylmaleimide structure consists of a maleimide (B117702) group linked to two indole (B1671886) groups. nih.gov By modifying the substituents on the indole rings and introducing conformational restrictions, researchers were able to create compounds with significantly enhanced selectivity for PKC. nih.govnih.gov This rational design approach, guided by molecular modeling, was a pivotal step in creating pharmacological tools that could differentiate the functions of PKC from other kinase families, a challenge that had previously hampered the field. nih.govnih.gov
Significance of Ro-31-8425 as a Pharmacological Probe in Preclinical Research
This compound, also known as Bisindolylmaleimide X, is a prominent member of the bisindolylmaleimide class of PKC inhibitors. ontosight.aifocusbiomolecules.com It is a cell-permeable, reversible, and ATP-competitive inhibitor that demonstrates high potency and selectivity for PKC. ontosight.aifocusbiomolecules.com Its development was a direct result of the efforts to refine the selectivity of staurosporine-derived compounds. nih.gov this compound exhibits significant inhibitory activity against several PKC isoforms, particularly the conventional isoforms (α, βI, βII, γ) and the novel isoform ε. focusbiomolecules.commerckmillipore.com
The compound's value as a pharmacological probe lies in its ability to selectively inhibit PKC at nanomolar concentrations, with significantly less activity against other kinases like PKA and PKG. nih.govmedkoo.com This selectivity allows researchers to more confidently attribute observed biological effects to the inhibition of PKC. nih.gov For instance, this compound has been used to confirm the role of PKC in processes stimulated by phorbol esters and to investigate its involvement in T-cell activation, neutrophil function, and neuronal signaling. nih.govnih.govnih.gov Its use in preclinical models, such as studies of inflammation and experimental autoimmune encephalomyelitis, has helped to delineate the therapeutic potential of targeting PKC. nih.govresearchgate.netpatsnap.com The compound's ability to be loaded into mesenchymal stem cells for targeted delivery further highlights its utility as a versatile tool in preclinical research. researchgate.netcaymanchem.com
Data Tables
Table 1: Inhibitory Potency of this compound against various Protein Kinase C (PKC) Isoforms
| Kinase Target | IC₅₀ (nM) | Source |
| Rat Brain PKC (mixed) | 15 | merckmillipore.comcaymanchem.com |
| PKCα | 8 | focusbiomolecules.commerckmillipore.comcaymanchem.com |
| PKCβI | 8 | focusbiomolecules.commerckmillipore.comcaymanchem.com |
| PKCβII | 14 | focusbiomolecules.commerckmillipore.comcaymanchem.com |
| PKCγ | 13 | focusbiomolecules.commerckmillipore.comcaymanchem.com |
| PKCε | 39 | focusbiomolecules.commerckmillipore.comcaymanchem.com |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKKPWJFHBFCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927365 | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131848-97-0 | |
| Record name | Ro 31-8425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action
Protein Kinase C (PKC) Inhibition Profile
Ro-31-8425 is characterized as a cell-permeable, reversible, and ATP-competitive inhibitor of PKC. sigmaaldrich.comhodoodo.comcaymanchem.com Its inhibitory activity is not uniform across the PKC family, demonstrating a degree of selectivity for specific isoforms. sigmaaldrich.comfocusbiomolecules.com
This compound functions by competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of PKC. sigmaaldrich.comcaymanchem.comnih.gov This mode of action is characteristic of many kinase inhibitors that prevent the phosphorylation of substrate proteins by blocking the transfer of the gamma-phosphate from ATP. By occupying the ATP-binding pocket, this compound effectively renders the enzyme catalytically inactive. This competitive inhibition is a key feature of its molecular mechanism. youtube.com
The interaction between this compound and PKC is reversible. sigmaaldrich.comfocusbiomolecules.comhodoodo.com This means that the inhibitor does not form a permanent, covalent bond with the enzyme. The reversible nature of its binding allows for the potential restoration of PKC activity upon removal of the compound. nih.gov This characteristic is significant in experimental settings, enabling the study of PKC-dependent pathways with temporal control.
This compound exhibits a distinct profile of inhibitory activity across the different subfamilies of PKC, which are broadly categorized as conventional (cPKC), novel (nPKC), and atypical (aPKC) based on their activation requirements. nih.govaai.org It shows a preference for conventional and some novel PKC isoforms over atypical ones. nih.govaacrjournals.orgnih.gov
This compound is a potent inhibitor of conventional PKC isoforms. sigmaaldrich.comfocusbiomolecules.com These isoforms, which include PKCα, PKCβI, PKCβII, and PKCγ, are dependent on both calcium and diacylglycerol (DAG) for their activation. nih.govaai.org Research has demonstrated that this compound inhibits these isoforms with high affinity, as indicated by low nanomolar IC₅₀ values. sigmaaldrich.comfocusbiomolecules.comcaymanchem.com For instance, the IC₅₀ values for this compound against PKCα, PKCβI, PKCβII, and PKCγ have been reported to be in the range of 8 to 14 nM. sigmaaldrich.comfocusbiomolecules.comcaymanchem.com One study noted that this compound displays higher inhibitory activity towards PKCβI compared to PKCβII. asm.org
Table 1: Inhibitory Activity of this compound against Conventional PKC Isoforms
| PKC Isoform | IC₅₀ (nM) |
|---|---|
| PKCα | 8 sigmaaldrich.comfocusbiomolecules.comcaymanchem.com |
| PKCβI | 8 sigmaaldrich.comfocusbiomolecules.comcaymanchem.com |
| PKCβII | 14 sigmaaldrich.comfocusbiomolecules.comcaymanchem.com |
| PKCγ | 13 sigmaaldrich.comfocusbiomolecules.comcaymanchem.com |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data compiled from multiple sources.
This compound also inhibits novel PKC isoforms, such as PKCε, which are activated by DAG but are calcium-independent. nih.govaai.orgjneurosci.org However, its potency against nPKC isoforms is generally lower compared to its effect on cPKCs. sigmaaldrich.comfocusbiomolecules.com The reported IC₅₀ value for PKCε is approximately 39 nM, indicating a roughly three- to four-fold selectivity for conventional PKC isoforms over this particular novel isoform. sigmaaldrich.comfocusbiomolecules.comjneurosci.org Studies have utilized higher concentrations of this compound to effectively inhibit novel PKC isozymes, further highlighting this selectivity. jneurosci.orgnih.gov
Atypical PKC isoforms, such as PKCζ and PKCι, are not activated by calcium or diacylglycerol. nih.govaai.org While this compound is a broad-spectrum PKC inhibitor, its activity against atypical isoforms is less pronounced compared to its potent inhibition of conventional and novel isoforms. aacrjournals.org Some pan-PKC inhibitors like Gö6983 are noted to inhibit atypical isoforms like PKCζ, whereas the profile of this compound is more directed towards the conventional and novel subfamilies. aacrjournals.org This differentiation is a key aspect of its selectivity profile.
Novel PKC Isoforms (e.g., PKCε)
Comparative Biochemical Efficacy Against Other Protein Kinases (e.g., cAMP-Dependent Kinase, Ca2+/Calmodulin-Dependent Kinase)
This compound, a bis-indolylmaleimide compound, is recognized primarily as a potent and selective inhibitor of Protein Kinase C (PKC). medkoo.comnih.gov Its efficacy, however, has been compared against other significant protein kinases to establish its selectivity profile. Research demonstrates that this compound exhibits a high degree of selectivity for PKC over other kinases such as cAMP-dependent protein kinase (PKA) and Ca2+/calmodulin-dependent protein kinase (CaMKII). nih.gov Studies using the compound to probe PKC-dependent pathways have confirmed its minimal activity against these other kinases at concentrations where PKC is effectively inhibited. medkoo.comnih.gov This selectivity is crucial for its use as a specific tool in cellular signaling research, allowing for the dissection of PKC-mediated events from those controlled by other kinase families. nih.govnih.gov For instance, in studies of human neutrophils, this compound was shown to inhibit PKC with high selectivity over both PKA and CaMKII. nih.gov
Identification of Non-PKC Molecular Targets
While highly selective for PKC, this compound has been identified to interact with other molecular targets, broadening its known inhibitory profile beyond the PKC family.
Cyclin-Dependent Kinase 2 (Cdk2) Inhibition
This compound has been identified as an inhibitor of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of cell cycle progression. caymanchem.comlabchem.com.my94.191.1 The compound demonstrates potent antagonism of Cdk2 with a reported half-maximal inhibitory concentration (IC50) of 200 nM. caymanchem.comlabchem.com.my94.191.1medchemexpress.com Cdk2 inhibitors function by competing with ATP for the binding pocket of the kinase, thereby preventing the phosphorylation of substrates essential for the cell cycle to proceed. scbt.com
Glycogen Synthase Kinase 3 (GSK3α/β) Inhibition
In addition to PKC and Cdk2, this compound is also recognized as an inhibitor of Glycogen Synthase Kinase 3 (GSK3) isoforms α and β. caymanchem.comlabchem.com.my94.191.1 The inhibition of GSK3α/β represents another significant off-target effect of the compound. researchgate.net
Assessment of Influence on Other Transporter Systems (e.g., Organic Cation Transporter 1)
The influence of bisindolylmaleimide compounds on transporter systems has been a subject of investigation. A study analyzing the effects of various bisindolylmaleimides on Organic Cation Transporter 1 (OCT1) found that this compound (also referred to as BIM-X) did not significantly alter the uptake of tetraethylammonium (B1195904) (TEA), a reference substrate for OCT1. plos.org This was in contrast to its structural analog, Ro 31-8220, which was shown to inhibit OCT1 activity in a PKC-independent manner. plos.orgsemanticscholar.org The study highlighted that while some bisindolylmaleimides can act as potent inhibitors of organic cation transporters, this activity is not universal across the chemical class. plos.org
Downstream Effects on Intracellular Signaling Cascades
This compound's inhibition of PKC and other kinases leads to the modulation of various downstream intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, p38, JNK)
The compound has demonstrated varied effects on the primary MAPK pathways—ERK, p38, and JNK—often depending on the cellular context and stimulus.
Extracellular signal-regulated kinases (ERK): this compound has been shown to effectively block the G protein-dependent activation of ERK1/2. pnas.orggenscript.comnih.govresearchgate.netduke.edu For example, in Jurkat T cells stimulated with hydrogen peroxide, this compound blocked the induced phosphorylation of ERK, indicating an upstream role for PKC in this specific activation pathway. nih.gov Similarly, in HEK-293 cells, the compound inhibited the rapid, G protein-mediated phosphorylation of ERK1/2 stimulated by angiotensin II, but did not affect the slower, β-arrestin-dependent pathway. genscript.comnih.govresearchgate.net However, in other contexts, such as the induction of GCLM gene expression in HepG2 cells, this compound had no effect, suggesting that PKC activation is not universally required for all ERK-dependent processes. oup.com
p38 MAPK: The effect of this compound on the p38 MAPK pathway appears to be highly context-specific. In human astrocytoma cells, the compound inhibited serotonin-induced IL-6 synthesis, a process shown to be dependent on p38 MAPK phosphorylation. nih.gov Conversely, it did not block hydrogen peroxide-induced p38 phosphorylation in Jurkat T cells. nih.gov Furthermore, in a study on Mycobacterium tuberculosis-infected THP-1 cells, this compound did not affect the induction of GM-CSF, a response mediated by p38 MAPK. koreascience.kr
c-Jun N-terminal kinase (JNK): The influence of this compound on the JNK pathway is also variable. The compound was reported to block TPA-induced JNK phosphorylation in HT-1080 cells. aacrjournals.org In mast cells, cytokine production via the JNK pathway was sensitive to inhibition by this compound. pnas.org However, in studies of Jurkat T cells, this compound did not inhibit JNK phosphorylation induced by hydrogen peroxide. nih.gov Similarly, it did not affect JNK-dependent signaling in studies of Mycobacterium tuberculosis-induced GM-CSF expression. koreascience.kr
Table 1: Inhibitory Profile of this compound Against Various Kinases
| Target Kinase Family | Specific Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Protein Kinase C (PKC) | PKCα | 8 | caymanchem.comsigmaaldrich.comfocusbiomolecules.com |
| PKCβI | 8 | caymanchem.comsigmaaldrich.comfocusbiomolecules.com | |
| PKCβII | 14 | caymanchem.comsigmaaldrich.comfocusbiomolecules.com | |
| PKCγ | 13 | caymanchem.comsigmaaldrich.comfocusbiomolecules.com | |
| PKCε | 39 | caymanchem.comsigmaaldrich.comfocusbiomolecules.com | |
| Rat Brain PKC (mixed) | 15 | caymanchem.comsigmaaldrich.com | |
| Cyclin-Dependent Kinase (CDK) | Cdk2 | 200 | caymanchem.comlabchem.com.my94.191.1medchemexpress.com |
| Other | Glycogen Synthase Kinase 3 (GSK3α/β) | Inhibition noted, specific IC50 not provided in sources | caymanchem.comlabchem.com.my94.191.1 |
| cAMP-Dependent Kinase (PKA) | High selectivity for PKC over PKA noted | nih.gov | |
| Ca2+/Calmodulin-Dependent Kinase (CaMKII) | High selectivity for PKC over CaMKII noted | nih.gov |
Regulation of Protein Phosphorylation Events (e.g., p47 phosphorylation)
This compound exhibits a significant capacity to modulate cellular events by inhibiting the phosphorylation of key proteins. A primary example of this is its effect on the phosphorylation of the 47-kDa protein (p47-phox or pleckstrin) in platelets, a crucial step in mediating cellular responses. nih.govresearchgate.netuni-freiburg.de Studies have demonstrated that this compound effectively inhibits phorbol (B1677699) ester-induced p47 phosphorylation in intact platelets. nih.govresearchgate.netalljournals.cn This action underscores the compound's ability to interfere with PKC-dependent signaling cascades.
The inhibitory profile of this compound extends to various PKC isozymes, with a degree of selectivity observed among them. Research has shown that this compound can inhibit multiple PKC isozymes, including conventional (α, βI, βII, γ) and novel (ε) types, which are involved in diverse signaling pathways. aacrjournals.orgphysiology.org For instance, in HT-1080 fibrosarcoma cells, the compound prevented the augmentation of JNK phosphorylation, an effect linked to the inhibition of PKCβII and PKCε. aacrjournals.org In contrast, other PKC inhibitors like Gö6976 did not block this effect, highlighting a degree of specificity in the action of this compound. aacrjournals.org
Furthermore, the influence of this compound on mitogen-activated protein kinase (MAPK) pathways has been explored. In Jurkat T cells, this compound was found to block H₂O₂-induced phosphorylation of ERK, but it did not inhibit the phosphorylation of p38 or JNK in the same system. nih.gov This suggests a differential role for PKC in the activation of distinct MAPK family members.
Table 1: Inhibitory Profile of this compound on Selected Protein Kinases
| Kinase Target | Effect of this compound | Cellular Context/Finding | Citation(s) |
| PKCα | Inhibition (IC₅₀ = 8 nM) | Selective inhibition of conventional PKC isozymes. | |
| PKCβI | Inhibition (IC₅₀ = 8 nM) | Selective inhibition of conventional PKC isozymes. | |
| PKCβII | Inhibition (IC₅₀ = 14 nM) | Inhibition prevents nobiletin-augmented JNK phosphorylation. | aacrjournals.org |
| PKCγ | Inhibition (IC₅₀ = 13 nM) | Selective inhibition of conventional PKC isozymes. | |
| PKCε | Inhibition (IC₅₀ = 39 nM) | Inhibition prevents nobiletin-augmented JNK phosphorylation. | aacrjournals.org |
| ERK | Inhibition of Phosphorylation | Blocks H₂O₂-induced ERK phosphorylation in Jurkat T cells. | nih.gov |
| JNK | No Inhibition of Phosphorylation | Does not inhibit H₂O₂-induced JNK phosphorylation in Jurkat T cells. | nih.gov |
| p38 | No Inhibition of Phosphorylation | Does not inhibit H₂O₂-induced p38 phosphorylation in Jurkat T cells. | nih.gov |
Interplay with Phospholipase C (PLC) Activation
The signaling pathways involving this compound are often intertwined with the activation of Phospholipase C (PLC). PLC-mediated breakdown of phosphatidylinositol bisphosphate generates key second messengers that activate PKC. researchgate.net Consequently, the effects of this compound can be compared with those of PLC inhibitors to delineate the signaling cascade.
In several cellular models, both a PLC inhibitor (U73122) and this compound have been shown to block specific downstream events, indicating their operation within the same pathway where PLC is upstream of PKC. nih.govmdpi.com For example, in 9L rat brain tumor cells, GA-induced GRP78 expression was sensitive to both U73122 and this compound, suggesting a pathway connecting PLC to PKC activation. mdpi.com Similarly, in human neutrophils, leukotactin-1-induced chemotaxis was blocked by a PLC inhibitor, pointing to the involvement of this enzyme. bslonline.org However, in the same study, this compound did not inhibit this chemotactic response, suggesting that in this specific context, the signal may bypass the PKC isozymes sensitive to this compound or that PLC acts through a different effector. bslonline.org
In macrophages infected with mycobacteria, both a PI-PLC inhibitor and this compound were found to inhibit ERK1/2 activation, further establishing the sequential relationship between PLC and PKC in this response. aai.org Studies on the activation of platelet-activating factor (PAF) biosynthesis by IL-1β also showed that the effect was completely inhibited by this compound and significantly reduced by a PLC-β inhibitor, reinforcing the role of a PLC-PKC signaling axis. mdpi.com
Influence on Intracellular Redox Homeostasis and Glutathione (B108866) Metabolism
This compound has been shown to influence intracellular redox balance, particularly in the context of oxidative stress and glutathione (GSH) metabolism. The activation of PKC can serve as a survival pathway against oxidative stress, and inhibition of this pathway by this compound can abrogate this protection. nih.gov
In a study using HepG2 cells overexpressing CYP2E1, which are susceptible to oxidative stress, the PKC activator TPA was found to prevent the depletion of intracellular GSH induced by arachidonic acid and iron. nih.gov This protective effect was completely abolished by the addition of this compound. This demonstrates that PKC activity is crucial for maintaining intracellular redox homeostasis and GSH levels under these specific conditions of oxidative challenge. nih.gov The inhibition of PKC by this compound disrupts this protective signaling.
However, the role of this compound in modulating GSH is context-dependent. In a model of acetaminophen-induced hepatotoxicity, pre-treatment with this compound protected against liver injury but did not prevent the depletion of GSH caused by the toxin. nih.gov This suggests that in this particular pathological process, the protective effects of the inhibitor are mediated through pathways independent of GSH preservation. nih.gov
Furthermore, this compound has been implicated in signaling pathways that lead to the generation of reactive oxygen species (ROS). In 9L rat brain tumor cells, a proposed signaling cascade involves PLC activation leading to PKC activation, which then results in ROS generation. mdpi.com The use of this compound helped to confirm the involvement of PKC in this pathway. mdpi.com
Preclinical Investigations of Biological Activities
Immunomodulatory Properties
Ro-31-8425 has demonstrated significant effects on key components of the immune system, including T-cells and neutrophils. Its actions suggest a capacity to modulate immune responses at multiple levels.
Inhibition of Antigen-Driven T-Cell Proliferation
Research has shown that this compound is a potent inhibitor of T-cell proliferation when stimulated by antigens. nih.govdanaher.com This inhibitory action is specific, as it does not affect T-cell proliferation induced by Interleukin-2 (IL-2). nih.govdanaher.com This selectivity points towards a targeted disruption of the signaling pathways initiated by T-cell receptor (TCR) engagement with an antigen, a critical step in the adaptive immune response. The compound is described as a cell-permeable, reversible, and ATP-competitive inhibitor of Protein Kinase C (PKC), a key enzyme in T-cell activation pathways. danaher.com
Selective Suppression of CD4+ T Cell Activation In Vitro
Further in vitro studies have specifically highlighted the ability of this compound to suppress the activation and proliferation of CD4+ T cells. mit.edunih.govpatsnap.comfau.deorenlevylab.com This suppression is observed following both polyclonal stimulation (using agents like anti-CD3/CD28 antibodies) and antigen-specific stimulation. mit.edunih.govpatsnap.comfau.deorenlevylab.com When co-cultured with splenocytes, this compound demonstrated a dose-dependent inhibitory effect on the proliferation of CD4+ T cells. mit.edu This suggests that the compound can interfere with the activation of helper T cells, which play a central role in orchestrating the adaptive immune response.
Attenuation of Neutrophil Superoxide (B77818) Generation
This compound has been found to inhibit the generation of superoxide by human neutrophils. nih.govmdpi.com This inhibition occurs in response to a variety of stimuli, including soluble receptor agonists like formyl-methionyl-leucylphenylalanine (fMLP), particulate stimuli such as opsonized zymosan, and post-receptor stimuli that directly activate components of the signaling cascade. nih.gov The respiratory burst, which produces superoxide and other reactive oxygen species, is a key antimicrobial function of neutrophils but can also contribute to tissue damage in inflammatory conditions. The ability of this compound to block this process suggests a role for Protein Kinase C (PKC) in the activation of the neutrophil respiratory burst. nih.gov
Impact on Macrophage Adhesion Protein (Mac-1) Expression
Studies have investigated the effect of this compound on the expression of Mac-1 (also known as CD11b/CD18 or CR3), a crucial adhesion protein on the surface of neutrophils. While direct activation of Protein Kinase C (PKC) with phorbol (B1677699) esters leads to increased Mac-1 expression and neutrophil adhesion, treatment with this compound inhibits these phorbol ester-stimulated responses. researchgate.netnih.gov However, when neutrophils are stimulated with the physiological agonist C5a, this compound does not affect the subsequent increase in Mac-1 expression or adhesion. researchgate.netnih.gov This indicates that while PKC activation can lead to Mac-1 upregulation, it may not be the primary physiological pathway for all agonists, and other signaling pathways are likely involved. researchgate.net
Cellular Responses and Phenotypic Alterations
Beyond its direct immunomodulatory effects, this compound has been shown to alter the behavior of other cell types, notably mesenchymal stem cells.
Modulation of Mesenchymal Stem Cell (MSC) Adhesion and Directed Migration (Homing)
A significant finding is the ability of this compound to enhance the homing capabilities of mesenchymal stem cells (MSCs) to sites of inflammation. nih.govoncotarget.comkarplab.net Pre-treatment of MSCs with this compound leads to an upregulation of the integrin CD11a (also known as αL integrin) on the cell surface. nih.govnih.govoncotarget.comkarplab.net CD11a is a component of the LFA-1 complex, which binds to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, a key interaction for firm adhesion and subsequent migration of cells from the bloodstream into tissues. nih.govkarplab.net This increased expression of CD11a translates to enhanced firm adhesion of MSCs to ICAM-1 coated surfaces under flow conditions in vitro. nih.gov Consequently, systemically administered MSCs pre-treated with this compound exhibit improved targeting to inflamed sites in vivo. nih.govoncotarget.com This enhanced homing is dependent on CD11a, as blocking this molecule reverses the effect. nih.gov
Interactive Data Table: Effects of this compound on Cellular Functions
| Cell Type | Biological Activity | Effect of this compound | Key Findings |
| T-Cells | Antigen-Driven Proliferation | Inhibition | Blocks proliferation stimulated by antigens, but not by IL-2. nih.govdanaher.com |
| CD4+ T Cells | In Vitro Activation & Proliferation | Suppression | Dose-dependent inhibition of proliferation after polyclonal and antigen-specific stimulation. mit.edunih.gov |
| Neutrophils | Superoxide Generation | Attenuation | Inhibits superoxide production in response to both receptor and post-receptor stimuli. nih.govmdpi.com |
| Neutrophils | Mac-1 Expression (C5a-stimulated) | No Effect | Does not inhibit the upregulation of Mac-1 in response to the physiological agonist C5a. researchgate.netnih.gov |
| Mesenchymal Stem Cells | Adhesion and Homing | Enhancement | Upregulates CD11a expression, leading to increased firm adhesion to ICAM-1 and improved homing to inflamed sites. nih.govnih.govoncotarget.comkarplab.net |
Enhanced Adhesion to Intercellular Adhesion Molecule 1 (ICAM-1) Substrates
Regulation of Na+ Channel Activity in Neuronal Cell Models
This compound has been shown to modulate the activity of voltage-gated sodium (Na+) channels in neuronal cells. In nodose ganglion neurons, this compound decreases the peak tetrodotoxin-resistant (TTX-R) Na+ (Nav1.8) current. openpharmacologyjournal.com A concentration of 0.5 μM this compound was found to produce the greatest decrease in the baseline peak Nav1.8 current amplitude. openpharmacologyjournal.com
In dissociated mouse hippocampal neurons, this compound was used to investigate the role of protein kinase C (PKC) isozymes in regulating Na+ currents. Higher concentrations of this compound (100 nM or 1 μM), which inhibit novel PKC isozymes like PKCϵ, effectively blocked the reduction of Na+ current induced by a PKC activator. nih.govjneurosci.org This suggests that specific PKC isozymes modulated by this compound are involved in regulating neuronal excitability through their action on Na+ channels. nih.govjneurosci.org Furthermore, in other neuronal studies, the pan-PKC inhibitor this compound was shown to prevent the activity-dependent degradation of the protein PDCD4, which is involved in activity-dependent transcription. rupress.orgbiorxiv.org
| Neuronal Model | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Nodose Ganglion Neurons | Decreased peak Nav1.8 current | Inhibition of PKC | openpharmacologyjournal.com |
| Hippocampal Neurons | Blocked PKC-mediated reduction of Na+ current | Inhibition of novel PKC isozymes (e.g., PKCϵ) | nih.govjneurosci.org |
Effects on Platelet-Activating Factor (PAF) Biosynthesis Enzymes
This compound influences the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammation. wikipedia.orgmdpi.com In U937 cells, a human monocytic cell line, this compound was found to completely inhibit the activity of PAF-CPT (1-alkyl-2-acetyl-sn-glycerol cholinephosphotransferase), a key enzyme in the de novo pathway of PAF synthesis, when stimulated by interleukin-1β. mdpi.com
Furthermore, this compound has been shown to abolish the phosphorylation of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2) in RAW264.7 macrophage cells stimulated with ATP. nih.govresearchgate.net LPCAT2 is a critical enzyme in the remodeling pathway of PAF biosynthesis, which is the primary source of PAF under inflammatory conditions. nih.gov This inhibition of LPCAT2 phosphorylation prevents the rapid biosynthesis of PAF in response to inflammatory stimuli. nih.gov
Inhibition of Tumor Cell Invasive Mechanisms
Preclinical studies have indicated that this compound can inhibit mechanisms associated with tumor cell invasion and angiogenesis. As a pan-PKC inhibitor, this compound has been used to probe the role of PKC in cancer progression. aacrjournals.org In non-small cell lung cancer (NSCLC) cells, this compound caused a significant decrease in COX-2-dependent vascular endothelial growth factor (VEGF) expression, a key factor in angiogenesis. nih.gov Similarly, in melanoma cells, this compound administration resulted in a significant reduction of VEGF secretion. mit.edu
In hepatocellular carcinoma cells, this compound suppressed the expression and transcriptional activity of hypoxia-inducible factor 1α (HIF-1α), which is crucial for tumor adaptation to hypoxia and is linked to invasion and metastasis. mdpi.com The compound also demonstrated inhibitory effects on the invasive activity of human fibrosarcoma (HT-1080) cells by modulating PKC-dependent signaling pathways that affect the production of matrix metalloproteinases (MMPs). aacrjournals.org In melanoma cells, treatment with this compound led to a reduction in the expression and enzymatic activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that contributes to an immunosuppressive tumor microenvironment. aacrjournals.org
| Compound Name |
|---|
| This compound |
| Interleukin-1β |
| Tetrodotoxin |
| Phorbol 12-myristate 13-acetate (PMA) |
| Gö6976 |
| Rottlerin |
| Oleoylacetylglycerol (OAG) |
| U-73122 |
| SB203580 |
| PD 98059 |
| SP 600125 |
| Chelerythrine chloride |
| KT5720 |
| AH6809 |
| PD0325901 |
| LY2584702 |
| Cycloheximide |
| Bicuculline |
| MK2206 |
Application and Therapeutic Potential in Preclinical Models
Studies in Autoimmune Disease Models
Research into Ro-31-8425 has shown promise in animal models of autoimmune diseases, particularly those involving neuroinflammation.
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for human multiple sclerosis. nih.govhookelabs.comimmunologyresearchjournal.com Studies have demonstrated the efficacy of this compound, particularly when used in a novel cell-based drug delivery system.
Systemic administration of mesenchymal stem cells (MSCs) loaded with this compound was shown to ameliorate the clinical course of EAE in murine models. nih.govmit.eduresearchgate.net This combination therapy displayed a more potent suppressive effect on the disease compared to the administration of control MSCs or free this compound alone. nih.govresearchgate.netresearchgate.net The enhanced efficacy is attributed to the MSCs acting as a delivery vehicle, which results in sustained serum levels of this compound. nih.govmit.eduresearchgate.net This sustained release appears to be crucial for the compound's therapeutic effect in modulating the autoimmune response characteristic of EAE. mit.edu
Table 1: Efficacy of this compound Formulations in EAE Murine Models
| Treatment Group | Outcome in EAE Model | Reference |
|---|---|---|
| This compound-loaded MSCs | Ameliorated clinical course; Stronger suppressive effect | nih.govmit.eduresearchgate.net |
| Control MSCs (unloaded) | Less effective than this compound-loaded MSCs | nih.gov |
| Free this compound | Less effective than this compound-loaded MSCs | nih.govresearchgate.net |
The trafficking of immune cells is a critical process in the development and progression of autoimmune diseases. dfg.de this compound has been shown to modulate these pathways in preclinical EAE models.
Administration of this compound-loaded MSCs significantly altered the movement of immune cells, limiting inflammation within the central nervous system (CNS). nih.govmit.edu This treatment led to a reduction in the number of pro-inflammatory Th17 and Th1 cells within the CNS. mit.edu Furthermore, the recruitment of pro-inflammatory macrophages (CD11b+CD45+Ly6Chi) to the CNS was also decreased. nih.gov
Concurrently, in the spleen, the treatment promoted an anti-inflammatory environment by increasing the numbers of IL-10+ type 1 regulatory cells and Foxp3+ T regulatory cells. nih.govmit.edu These findings suggest that this compound, when delivered by MSCs, alters the trafficking of immune cells from the periphery (spleen) to the CNS, thereby reducing the autoimmune attack on the nervous system. nih.govmit.edu
Table 2: Modulation of Immune Cell Populations by this compound-MSCs in EAE Models
| Location | Immune Cell Population | Effect | Reference |
|---|---|---|---|
| Central Nervous System (CNS) | Th17 Cells | Decreased | mit.edu |
| Th1 Cells | Decreased | mit.edu | |
| Pro-inflammatory Macrophages | Decreased | nih.gov | |
| Spleen | IL-10+ Type 1 Regulatory Cells | Increased | nih.govmit.edu |
| Foxp3+ T Regulatory Cells | Increased | nih.govmit.edu | |
| Pro-inflammatory Macrophages | Increased | nih.gov |
The immunosuppressive properties of this compound have been assessed in several in vitro preclinical studies. The compound, both in its free form and when released from MSCs, effectively suppressed the proliferation of CD4+ T cells. nih.govresearchgate.net This inhibitory effect was observed in response to both broad (polyclonal) and specific (antigen-specific) stimulation. nih.govresearchgate.net
This compound is recognized as a selective inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. nih.gov One particular isoform, PKC-theta, is predominantly expressed in T cells and plays a critical role in their activation and survival. nih.gov Therefore, the inhibition of PKC-theta signaling is considered a potential therapeutic strategy for managing T cell-driven autoimmune diseases. nih.gov Other research has also shown that preconditioning bone marrow-derived MSCs with this compound can facilitate the delivery of these cells to sites of inflammation.
Modulation of Immune Cell Trafficking and Autoimmune Responses in Animal Systems
Research in Oxidative Stress and Cellular Protection
This compound has also been utilized as a research tool to investigate cellular pathways related to oxidative stress and protection mechanisms.
Cytochrome P450 2E1 (CYP2E1) is an enzyme implicated in generating oxidative stress, which can lead to cellular damage. nih.govmdpi.com Studies using transfected HepG2 hepatoma cells that overexpress CYP2E1 have shed light on the role of PKC signaling in protecting against this damage.
In these cells, exposure to arachidonic acid (AA) and iron (Fe) induces significant toxicity through a mechanism dependent on CYP2E1 activity, involving oxidative stress and lipid peroxidation. The activation of PKC by phorbol (B1677699) esters was found to prevent this toxicity. However, the use of PKC inhibitors like this compound abolished this protective effect, demonstrating that the survival pathway against CYP2E1-derived oxidative stress is dependent on PKC signaling. Furthermore, this compound was also shown to block the phorbol ester-induced increase in CYP2E1 expression, indicating that the regulation of this enzyme is also a PKC-dependent process.
Table 3: Effect of this compound on CYP2E1-Mediated Toxicity
| Experimental Condition (in HepG2 cells) | Key Finding | Role of this compound | Reference |
|---|---|---|---|
| AA + Fe-induced toxicity | PKC activation protects against toxicity | Abolished the protective effect of PKC activation |
| Phorbol ester treatment | Induced expression of CYP2E1 | Prevented the increase in CYP2E1 expression | |
The body's antioxidant defense system, which includes molecules like glutathione (B108866) (GSH), is crucial for mitigating oxidative damage. mdpi.com Research involving this compound has highlighted the role of PKC signaling in maintaining this defense.
In the CYP2E1-overexpressing HepG2 cell model, oxidative stress induced by arachidonic acid and iron led to a significant depletion of intracellular GSH. Treatment with a PKC activator prevented this GSH depletion. However, the addition of this compound reversed this protective effect, resulting in lowered GSH levels. This finding indicates that PKC activation is essential for maintaining intracellular redox balance and GSH levels during oxidative stress, a process that this compound inhibits. In a separate line of research, this compound treatment in mice was found to protect against acetaminophen-induced liver injury by enhancing levels of phosphorylated AMP-activated protein kinase (p-AMPK) and promoting autophagy, both of which are critical cellular protection and stress response mechanisms. nih.gov
Table 4: Impact of this compound on Intracellular Glutathione (GSH)
| Cell Model | Condition | Effect of PKC Activator | Effect of this compound | Reference |
|---|
| CYP2E1-expressing HepG2 cells | Oxidative Stress (AA + Fe) | Prevented GSH depletion | Abrogated the protective effect, leading to GSH depletion | |
Table 5: List of Mentioned Compounds
Role in CYP2E1-Mediated Oxidative Stress and Toxicity Studies
Explorations in Neurological and Neuroinflammatory Contexts
The involvement of PKC signaling in neurological and inflammatory processes has made this compound a valuable tool for research in these areas.
This compound has been investigated for its anti-inflammatory properties in models of central nervous system (CNS) inflammation. nih.gov In a murine model of multiple sclerosis (MS), known as experimental autoimmune encephalomyelitis (EAE), systemic administration of this compound loaded into mesenchymal stem cells (MSCs) was shown to lessen the clinical severity of the disease. orenlevylab.commit.eduexlibrisgroup.com This effect was more pronounced compared to the administration of control MSCs or the free compound alone. orenlevylab.comexlibrisgroup.com
The mechanism behind this therapeutic effect involves the modulation of the autoimmune response. orenlevylab.com Treatment with this compound-loaded MSCs led to a decrease in the number of pro-inflammatory Th17 (CD3+CD4+IL17+) and Th1 (CD3+CD4+IFN-γ+IL-10−) cells within the CNS. nih.gov Furthermore, the recruitment of pro-inflammatory macrophages (CD11b+CD45+Ly6Chi) to the CNS was also reduced. nih.gov In addition to suppressing inflammatory cell infiltration in the CNS, the treatment increased the population of anti-inflammatory IL-10+ type 1 regulatory cells and Foxp3+ T regulatory cells in the spleen. nih.gov In vitro studies confirmed that this compound, both in its free form and when released by MSCs, effectively suppressed the proliferation of CD4+ T cells. orenlevylab.compatsnap.commit.eduexlibrisgroup.com
The compound has also been identified in screens for its ability to enhance the homing of MSCs to inflamed tissues by upregulating the expression of the integrin αL (CD11a), a receptor involved in cell adhesion and trafficking to inflammatory sites. nih.govresearchgate.net This enhanced homing capability contributes to its heightened anti-inflammatory effect in vivo. researchgate.net
Table 1: Effects of this compound-MSC Treatment on Immune Cells in EAE Model
| Cell Type | Tissue | Effect | Citation |
|---|---|---|---|
| Th17 (CD3+CD4+IL17+) | Central Nervous System | Decrease | nih.gov |
| Th1 (CD3+CD4+IFN-γ+IL-10−) | Central Nervous System | Decrease | nih.gov |
| Pro-inflammatory Macrophages | Central Nervous System | Decrease | nih.gov |
| IL-10+ Type 1 Regulatory Cells | Spleen | Increase | nih.gov |
| Foxp3+ T Regulatory Cells | Spleen | Increase | nih.gov |
This compound's function as a PKC inhibitor allows it to modulate neuronal activity, as PKC is a key regulator of ion channels and signaling pathways that determine neuronal excitability. physiology.orgnih.govjneurosci.org Research in dissociated mouse hippocampal neurons has shown that PKC activation reduces peak sodium (Na+) currents. nih.govjneurosci.orgjneurosci.org this compound can counteract this effect in a concentration-dependent manner, which points to the involvement of specific PKC isozymes. nih.gov
At a low concentration (20 nM), where it primarily inhibits conventional PKC isozymes, this compound had no significant effect on the OAG-induced reduction of Na+ current. nih.govjneurosci.org However, at higher concentrations (100 nM or 1 µM), which also inhibit novel PKC isozymes like PKCϵ, it effectively blocked the reduction in Na+ current. nih.govjneurosci.orgjneurosci.org This suggests that novel PKC isozymes, specifically anchored PKCϵ, are responsible for the modulation of Na+ channels in these neurons. nih.govjneurosci.org By influencing these fundamental electrical properties, this compound can alter neuronal excitability. physiology.orgnih.gov
In another context, studies on spinal cord dorsal horn neurons showed that this compound blocks the activation of extracellular signal-regulated kinase (ERK), a key molecule in pain signaling pathways. At a concentration of 1 µM, this compound almost completely blocked capsaicin-induced ERK activation and also suppressed C-fiber stimulation-induced ERK activation, demonstrating its potential to modulate nociceptive signaling.
Table 2: Effect of this compound on OAG-Inhibited Peak Na+ Current in Hippocampal Neurons
| This compound Concentration | Target PKC Isozymes | Effect on OAG Inhibition | % Reduction of Na+ Current | Citation |
|---|---|---|---|---|
| 20 nM | Conventional | No significant block | 28.4 ± 2.1% | nih.gov |
| 100 nM | Conventional & Novel | Marked inhibition | 19.3 ± 2.6% | nih.gov |
Investigations in Central Nervous System Inflammation Models
Contributions to Preclinical Cancer Research
The role of PKC in various cellular processes, including cell growth, differentiation, and survival, has made it a target in cancer research. ontosight.ai this compound has been utilized in preclinical studies to investigate the impact of PKC inhibition on tumor progression. ontosight.aimedkoo.com
This compound has been shown to interfere with several kinase pathways that are crucial for tumor growth and angiogenesis. In non-small cell lung cancer (NSCLC) cells, the compound caused a significant decrease in cyclooxygenase-2 (COX-2)-dependent vascular endothelial growth factor (VEGF) expression. nih.gov This effect is mediated through the inhibition of the PKC pathway, as a selective PKA inhibitor had no significant effect. nih.gov
In studies using human fibrosarcoma cells (HT-1080), this compound was found to inhibit TPA-induced c-Jun NH2-terminal kinase (JNK) phosphorylation. aacrjournals.org This finding suggests that the compound targets a pathway involving PKCβII and/or PKCε, which in turn affects JNK activation. aacrjournals.org
Furthermore, in melanoma cells, this compound significantly reduced the secretion of VEGF. aacrjournals.org This indicates that GPR56, a G protein-coupled receptor, regulates VEGF production through a PKC-mediated signaling pathway that can be blocked by this compound. aacrjournals.org The compound's ability to inhibit PKC also plays a role in CYP2E1 regulation; in HepG2 cells, this compound prevented the TPA-induced increase in CYP2E1 expression, a response dependent on PKC.
Table 3: Preclinical Effects of this compound on Cancer-Related Kinase Pathways
| Cancer Model | Pathway Inhibited | Downstream Effect | Citation |
|---|---|---|---|
| Non-Small Cell Lung Cancer (A549, H460) | Protein Kinase C (PKC) | Decreased COX-2-dependent VEGF expression | nih.gov |
| Human Fibrosarcoma (HT-1080) | PKCβII / PKCε | Blocked TPA-induced JNK phosphorylation | aacrjournals.org |
| Melanoma (MC-1) | Protein Kinase C (PKC) | Reduced VEGF secretion | aacrjournals.org |
The inhibition of key signaling pathways by this compound translates to effects on cancer cell viability. The compound has demonstrated general anti-proliferative effects in various cancer models in vitro. medkoo.com
In a specific model using CYP2E1-overexpressing HepG2 cells, activation of PKC by the phorbol ester TPA was shown to be a survival pathway against oxidative stress and toxicity. The protective effect of TPA against this toxicity was abolished by PKC inhibitors, including this compound. This indicates that by inhibiting the PKC-related survival mechanism, this compound can negate protective effects and potentially render cancer cells more susceptible to cytotoxic insults.
This compound is a synthetic bisindolylmaleimide compound recognized primarily for its inhibitory activity against protein kinase C (PKC) isoforms. Its development and study have significantly contributed to understanding the structural determinants required for potent and selective kinase inhibition within the bisindolylmaleimide class.
Structure Activity Relationship Sar Studies and Derivative Development
Methodological Frameworks and Research Paradigms Utilizing Ro 31 8425
In Vitro Assay Methodologies (e.g., Biochemical Enzyme Assays, Cell-Based Functional Assays)
In vitro methodologies extensively utilize Ro-31-8425 to dissect the involvement of PKC in cellular signaling and function. Biochemical enzyme assays are employed to assess the inhibitory potency and selectivity of this compound against various PKC isoforms. This compound is described as a potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor. Its inhibitory concentrations (IC50) have been reported for different PKC isozymes, showing slight selectivity for conventional PKC isozymes (PKCα, PKCβ, and PKCγ) over the Ca2+-independent PKC isozyme PKCε. For instance, IC50 values have been reported as 8 nM for PKCα, 8 nM for PKCβI, 14 nM for PKCβII, 13 nM for PKCγ, and 39 nM for PKCε. These assays often involve incubating the enzyme with a substrate and ATP (including a radioactive isotope) in the presence or absence of this compound, followed by measuring the incorporation of the phosphate (B84403) group into the substrate to determine enzyme activity. eurofinsdiscovery.comeurofinsdiscovery.comaacrjournals.org
Cell-based functional assays are also widely used to investigate the effects of this compound on cellular responses mediated by PKC. These assays can include measuring cell proliferation, differentiation, migration, adhesion, and the release of specific molecules like cytokines or enzymes. For example, this compound has been shown to suppress the proliferation of CD4+ T cells in vitro following polyclonal and antigen-specific stimulation. orenlevylab.comnih.govmit.edumit.eduafricaresearchconnects.com In studies involving human neutrophils, this compound was used to investigate the role of PKC in mediating responses such as superoxide (B77818) generation, collagenase secretion, and adhesion to endothelial cells stimulated by agonists like C5a or PMA. nih.govnih.govresearchgate.net this compound has also been used in assays to assess its effect on the adhesion of mesenchymal stem cells (MSCs) to substrates like ICAM-1, demonstrating that pretreatment with this compound can increase MSC firm adhesion. nih.govnih.govoncotarget.comeurekalert.org
Below is a table summarizing some in vitro findings:
| Assay Type | Cell Type / System | Stimulus / Condition | Observed Effect of this compound | Source |
| Biochemical Enzyme Assay | Human recombinant PKCα | ATP, Histone H1 | Inhibits PKCα activity (IC50 = 0.0019 μM) | eurofinsdiscovery.com |
| Biochemical Enzyme Assay | Human recombinant PKCμ | ATP, Histone H1 | Inhibits PKCμ activity (IC50 > 10 μM) | eurofinsdiscovery.com |
| Cell-Based Functional Assay | CD4+ T cells (splenocytes) | Polyclonal/Antigen-specific stim | Suppresses proliferation | orenlevylab.comnih.govmit.edumit.eduafricaresearchconnects.com |
| Cell-Based Functional Assay | Human Neutrophils | C5a or PMA | Inhibits superoxide generation, collagenase secretion, adhesion | nih.govnih.govresearchgate.net |
| Cell-Based Functional Assay | Mesenchymal Stem Cells (MSCs) | ICAM-1 coated substrate | Increases firm adhesion | nih.govnih.govoncotarget.comeurekalert.org |
| Cell-Based Functional Assay | HEK293 cells (transfected with AT1AR) | Angiotensin II | Blocks β-arrestin-2-mediated ERK activation | pnas.orgembopress.org |
| Cell-Based Functional Assay | Mouse bone marrow-derived mast cells | FcεRI cross-linking | Blocks histamine (B1213489) release (degranulation) | aai.org |
In Vivo Preclinical Animal Model Systems (e.g., Rodent Models of Disease)
This compound has been utilized in in vivo preclinical animal models, particularly rodent models of disease, to evaluate its therapeutic potential and to further investigate the biological roles of the kinases it inhibits in a complex living organism. A notable application is in the experimental autoimmune encephalomyelitis (EAE) model, a murine model of multiple sclerosis (MS). orenlevylab.comnih.govmit.edumit.eduafricaresearchconnects.com Studies have shown that systemic administration of this compound, particularly when loaded into mesenchymal stem cells (MSCs), ameliorated the clinical course of EAE, demonstrating a stronger suppressive effect compared to control MSCs or free this compound. orenlevylab.comnih.govmit.edumit.eduafricaresearchconnects.com this compound-loaded MSC administration resulted in sustained levels of the compound in the serum of EAE mice, modulating immune cell trafficking and the autoimmune response. orenlevylab.comnih.govmit.edumit.eduafricaresearchconnects.com
Beyond EAE, this compound has been used in murine models of inflammation, such as a murine ear inflammation model. nih.govoncotarget.comeurekalert.org In this model, MSCs pre-treated with this compound displayed improved homing to inflamed sites upon systemic administration and exhibited a superior anti-inflammatory impact. nih.govoncotarget.comeurekalert.org These in vivo studies provide crucial data on the efficacy of this compound in complex disease settings and highlight its potential in cell-based drug delivery strategies. orenlevylab.comnih.govmit.edumit.eduafricaresearchconnects.com
Application in High-Throughput Drug Discovery Screening Platforms
This compound has been identified and utilized within high-throughput screening (HTS) platforms in drug discovery research. Specifically, it was identified in a multi-step screening platform designed to identify small molecules that enhance the homing properties of mesenchymal stem cells (MSCs) to sites of inflammation. nih.govnih.govoncotarget.compharmaceuticalintelligence.com This medium-throughput screen aimed to identify compounds that upregulate the surface expression of homing ligands, such as CD11a (integrin αL). nih.govnih.govoncotarget.com this compound was identified as the most potent inducer of CD11a surface expression in this screen. oncotarget.com The use of this compound in such screens demonstrates its value as a tool compound for identifying mechanisms related to cell adhesion and trafficking, and highlights the application of HTS in discovering molecules with desired cellular effects. nih.govnih.govoncotarget.compharmaceuticalintelligence.com
Challenges and Future Directions in Preclinical Research Utilizing this compound
Preclinical research utilizing this compound, particularly in the context of complex biological systems and therapeutic applications, faces several challenges.
Addressing Redundancy in Signal Transduction Pathways
One significant challenge in using kinase inhibitors like this compound is the inherent redundancy and complexity of intracellular signal transduction pathways. Multiple kinases and signaling molecules can converge on the same downstream effects, meaning that inhibiting a single kinase or isoform might not completely block a particular pathway or cellular response due to compensatory mechanisms or alternative signaling routes. nih.govresearchgate.netaai.org Studies using this compound have provided evidence emphasizing this redundancy. For instance, in human neutrophils, the sensitivity of different responses (superoxide generation, collagenase secretion, and adhesion) to this compound varied depending on the stimulus (C5a vs. PMA), suggesting that PKC activation might not be rate-limiting in all pathways or that different PKC isozymes or degrees of activation are required for different responses. nih.govresearchgate.net This highlights the need for a comprehensive understanding of the signaling network and the potential for developing strategies that target multiple nodes or alternative pathways to achieve desired therapeutic outcomes.
Strategies for Targeted Delivery and Sustained Release in Preclinical Models
Another critical challenge, particularly in in vivo applications, is achieving targeted delivery of this compound to specific tissues or cells and ensuring its sustained release to maintain therapeutic concentrations over time. Systemic administration of small molecule inhibitors can lead to widespread distribution and potential off-target effects. mdpi.com The use of cell-based delivery platforms, such as loading this compound into mesenchymal stem cells (MSCs), has emerged as a promising strategy to address these challenges. orenlevylab.comnih.govmit.edumit.eduafricaresearchconnects.commdpi.com MSCs can spontaneously take up this compound and then gradually release it. orenlevylab.comnih.govmit.edumit.eduafricaresearchconnects.com This approach has shown improved therapeutic efficacy and sustained drug levels in the serum in preclinical models like EAE. orenlevylab.comnih.govmit.edumit.eduafricaresearchconnects.com Furthermore, this compound itself has been shown to enhance the homing of MSCs to inflamed sites by upregulating CD11a expression, contributing to targeted delivery. nih.govnih.govoncotarget.comeurekalert.org Future directions involve further optimizing these cell-based delivery systems, exploring other encapsulation or delivery methods, and investigating strategies to enhance the ability of the loaded cells or delivery vehicles to cross biological barriers, such as the blood-brain barrier, to reach target tissues effectively. mdpi.comresearchgate.netresearchgate.netnih.gov
Q & A
Basic Research Questions
Q. What is the mechanistic role of Ro-31-8425 in inhibiting protein kinase C (PKC) activity, and how does this impact endothelial cell permeability under hyperglycemic conditions?
- Answer : this compound acts as a broad-spectrum PKC inhibitor, specifically suppressing phosphorylation of PKCα and PKCβII isoforms. In human umbilical vein endothelial cells (HUVECs), pretreatment with this compound (e.g., 10 µM for 1 hour) significantly reduces hyperglycemia-induced permeability by blocking PKC activation. This was quantified using FITC-dextran (FITC-DX) transwell assays, showing a reduction in fluorescence intensity (P < 0.01) compared to untreated controls .
Q. How does this compound enhance mesenchymal stem cell (MSC) homing to inflamed tissues?
- Answer : this compound upregulates the surface receptor CD11a on MSCs via kinase inhibition, improving their adhesion and migration to inflamed sites. In murine models, pretreatment with this compound (optimal concentration: 1–5 µM for 6–12 hours) increased MSC homing efficiency by 70%, validated via intravital microscopy tracking in inflamed ear tissues .
Advanced Research Questions
Q. What experimental parameters (e.g., concentration, duration) optimize this compound pretreatment for MSC homing in vivo?
- Answer : Dose-response studies in mouse models indicate that 5 µM this compound for 6–12 hours achieves maximal CD11a expression without cytotoxicity. Prolonged exposure (>24 hours) may reduce viability, necessitating viability assays (e.g., MTT or Calcein-AM) to balance efficacy and safety .
Q. How can researchers resolve contradictory findings on this compound’s effects across cell types (e.g., endothelial protection vs. hepatocyte stress)?
- Answer : Context-dependent outcomes arise from differences in PKC isoform expression and experimental conditions. For example, this compound protects endothelial cells by suppressing PKCα/βII , but in hepatocytes, it exacerbates oxidative stress by overactivating ERK1/2 and JNK pathways. Researchers must validate isoform-specific activity (via Western blot) and adjust cell density/confluence, as lower density increases susceptibility to menadione-induced apoptosis .
Q. What methodological considerations are critical when combining this compound with other kinase inhibitors (e.g., Go 6983) in PKC pathway studies?
- Answer : Synergistic or antagonistic effects depend on inhibitor specificity and concentration. For example, combining 5 µM Go 6983 (a PKCδ inhibitor) with 390 nM this compound slightly reduces angiotensin II-induced PLD2 activity in vascular smooth muscle cells. Researchers should perform isoform selectivity assays (e.g., kinase profiling) and titrate doses to avoid off-target effects .
Q. How can PKC isoform-specific inhibition by this compound be validated in experimental models?
- Answer : Use isoform-specific phosphorylation antibodies (e.g., anti-p-PKCα/βII) in Western blotting. In HUVECs, this compound reduces PKCα/βII phosphorylation by >50% under high glucose (25.5 mM), correlating with reduced permeability (P < 0.01). Include positive controls (e.g., PMA for PKC activation) and negative controls (vehicle-treated cells) .
Methodological Guidelines
- Data Validation : Always include statistical thresholds (e.g., P < 0.05) and replicate experiments ≥3 times. For MSC homing, use intravital microscopy with ≥5 animals per group .
- Dosage Optimization : Perform cytotoxicity assays (e.g., LDH release) when testing this compound concentrations >10 µM .
- Conflict Resolution : Address contradictory results by comparing cell type-specific PKC isoform expression (qPCR/Western blot) and experimental conditions (e.g., oxidative stress vs. hyperglycemia) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
